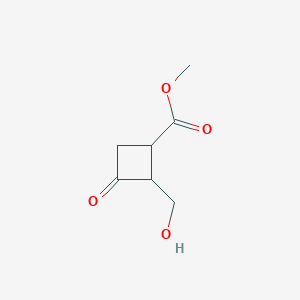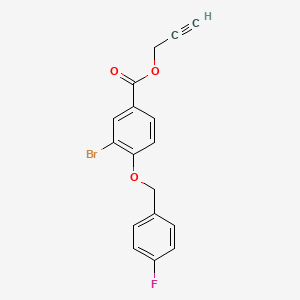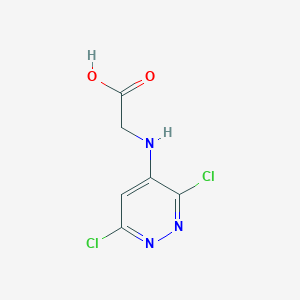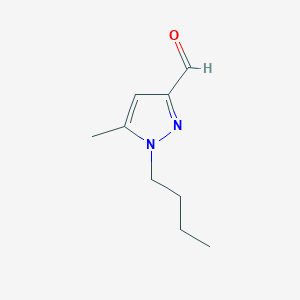![molecular formula C12H21FN2O2 B13014553 (1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluoro-substituted hexahydrocyclopenta[c]pyrrole core. The presence of the tert-butyl carbamate group adds to its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[c]pyrrole core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection of the amine group: The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the fluoro group to a hydrogen atom, yielding the non-fluorinated analog.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity, while the carbamate group provides stability and resistance to metabolic degradation. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific biological context .
Comparison with Similar Compounds
tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: This compound lacks the fluoro group, resulting in different reactivity and biological activity.
tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: This compound has a different ring structure, leading to variations in its chemical and physical properties.
The uniqueness of tert-Butyl((3aS,6R,6aR)-6-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate lies in its specific combination of structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H21FN2O2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,6R,6aR)-6-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-12-5-4-9(13)8(12)6-14-7-12/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+,12+/m0/s1 |
InChI Key |
LTYWGNZNVSBEFB-YGOYTEALSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC[C@H]([C@@H]1CNC2)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)


![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)



![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)


